2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a pyrrolo[3,2-d]pyrimidin-4-one derivative characterized by a fused bicyclic core structure. Key substituents include:
- Methyl and phenyl groups at positions 5 and 7, respectively, enhancing steric bulk and aromatic interactions.
- An isopropyl group at position 3, influencing conformational flexibility and solubility.
Pyrrolo[3,2-d]pyrimidinones are structurally related to purines, making them attractive scaffolds for kinase inhibitors and anticancer agents. Synthesis of such derivatives typically involves multi-step reactions, including aza-Wittig or nucleophilic substitution strategies, as observed in structurally analogous compounds .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c1-15(2)27-22(28)21-20(19(13-26(21)3)17-7-5-4-6-8-17)25-23(27)29-14-16-9-11-18(24)12-10-16/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTHCAYHIBNFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidin-4-one core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolo[3,2-d]pyrimidin-4-one Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.
Functionalization: Introduction of the 4-fluorophenyl, methyl, and other substituents through various organic reactions such as alkylation, sulfonation, and fluorination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
† Estimated using analogous substituent contributions.
‡ Inferred from similar compounds in .
Key Findings
Core Structure Variations: The pyrrolo[3,2-d]pyrimidin-4-one core (target compound) shares planarity with its analogs, but substituent positioning (e.g., 2-sulfanyl vs. 2-methoxyphenoxy in ) modulates dihedral angles and intermolecular interactions. Pyrrolo[2,3-d]pyrimidines (e.g., ) exhibit distinct ring fusion, altering electronic properties and binding site compatibility.
Substituent Effects: Fluorophenyl groups enhance lipophilicity (logP ~5–6) and resistance to metabolic degradation.
Dihedral angles >70° (e.g., 80.6° in ) may influence binding to flat enzymatic pockets, such as ATP-binding sites in kinases.
Synthetic Strategies: Common methods include aza-Wittig reactions () and nucleophilic substitutions (), with crystallization often achieved using DMF or ethanol/dichloromethane mixtures .
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a member of the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds. This class has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenyl group and a sulfanyl moiety that are significant for its biological activity.
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class often interact with various biological targets, including kinases and enzymes involved in cell signaling pathways. The sulfanyl group is known to enhance the lipophilicity and bioavailability of the compound, allowing it to penetrate cellular membranes more effectively.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrrolo[3,2-d]pyrimidines. For instance:
- Cell Line Studies : In vitro testing on various cancer cell lines has shown that derivatives of this compound exhibit significant cytotoxicity. For example, compounds similar to this structure have reported IC50 values in the low micromolar range against breast cancer cell lines (e.g., T-47D and MDA-MB-231) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl... | T-47D | 0.43 ± 0.01 |
| 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl... | MDA-MB-231 | 0.99 ± 0.03 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrrolo[3,2-d]pyrimidines have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Study on CDK Inhibition : A recent study evaluated the ability of similar pyrrolo[3,2-d]pyrimidine derivatives to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The results indicated that these compounds could effectively inhibit CDK2 with an IC50 value as low as 20.1 nM .
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of these compounds. In one study, administration of a closely related pyrrolo[3,2-d]pyrimidine showed significant tumor reduction in xenograft models without notable toxicity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and metabolic stability due to its unique chemical structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
